molecular formula C25H42N10O11S B145241 Gly-Arg-Gly-Asp-Ser-Pro-Cys CAS No. 126646-79-5

Gly-Arg-Gly-Asp-Ser-Pro-Cys

Cat. No. B145241
M. Wt: 690.7 g/mol
InChI Key: OBPKIOQCZVIMAC-QXKUPLGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Gly-Arg-Gly-Asp-Ser-Pro-Cys” is a peptide sequence that is a variant of the RGD peptide. RGD peptides, present in the extracellular matrix (ECM) proteins, are involved in facilitating integrin-mediated cell adhesion to matrix proteins . This peptide can stimulate endothelialization by modifying the surface of cardiovascular implants . It promotes cell adhesion on a wide range of substrates and is used as a soluble integrin-blocking RGD-based peptide .


Synthesis Analysis

The synthesis of this peptide involves complex biochemical processes. For instance, it has been used in the PEGylation of decellularized porcine aortic valve (DAV) as a scaffold for in vitro recellularization . In this process, the peptide and vascular endothelial growth factor-165 (VEGF165) were conjugated onto DAV by branched PEG-DA .


Chemical Reactions Analysis

The peptide “Gly-Arg-Gly-Asp-Ser-Pro-Cys” participates in various biochemical reactions, particularly those involving cell adhesion. For instance, it can stimulate endothelialization by modifying the surface of cardiovascular implants .

Scientific Research Applications

Cell Adhesion and Receptor Specificity

Peptides containing the sequence Gly-Arg-Gly-Asp-Ser-Pro-Cys, derived from the cell attachment site of fibronectin, have been extensively studied for their role in cell adhesion and receptor specificity. Research indicates that these peptides can duplicate or inhibit cell attachment promoted by fibronectin and vitronectin. Variations in the peptide sequence, such as replacing certain amino acids, can significantly affect their ability to interact with cell adhesion receptors. For instance, cyclicizing the peptide to restrict its conformational flexibility results in improved inhibition of cell attachment to vitronectin substrates (Pierschbacher & Ruoslahti, 1987).

Secondary Structures and Biological Activity

The secondary structure of Arg-Gly-Asp (RGD)-containing oligopeptides, like Gly-Arg-Gly-Asp-Ser-Pro, plays a crucial role in their biological activity. Studies using NMR methods have shown that these oligopeptides can assume specific types of beta-turns in aqueous solution, which is important for their interaction with cell surface receptors (Johnson et al., 1993).

Influence on Collagen Stability

Research also demonstrates the impact of amino acid substitutions in collagen-like peptides, where replacing Glycine (Gly) with other residues, including Arginine (Arg) and Aspartic Acid (Asp), leads to significant destabilization of the collagen triple helix. This destabilization correlates with the severity of certain medical conditions, such as osteogenesis imperfecta, highlighting the importance of this peptide sequence in collagen stability and disease (Beck et al., 2000).

Platelet Interaction and Adhesion Proteins

The sequence Gly-Arg-Gly-Asp-Ser-Pro has been shown to inhibit the binding of adhesive proteins like fibrinogen and von Willebrand factor to platelets. This inhibition establishes a fundamental common feature between the interaction of these molecules with platelets, which is crucial for understanding blood clotting and wound healing mechanisms (Plow et al., 1985).

Photoreactive Peptide Derivatization

The photoreactive derivatization of peptides containing the RGD sequence, including Gly-Arg-Gly-Asp-Ser-Pro, enables specific cell attachment and spreading on modified surfaces. This approach is particularly useful for creating cell attachment surfaces with micron-order precision, which is significant for tissue engineering and regenerative medicine applications (Sugawara & Matsuda, 1995).

properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N10O11S/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29)/t12-,13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPKIOQCZVIMAC-QXKUPLGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N10O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gly-Arg-Gly-Asp-Ser-Pro-Cys

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gly-Arg-Gly-Asp-Ser-Pro-Cys
Reactant of Route 2
Gly-Arg-Gly-Asp-Ser-Pro-Cys
Reactant of Route 3
Gly-Arg-Gly-Asp-Ser-Pro-Cys
Reactant of Route 4
Gly-Arg-Gly-Asp-Ser-Pro-Cys
Reactant of Route 5
Gly-Arg-Gly-Asp-Ser-Pro-Cys
Reactant of Route 6
Gly-Arg-Gly-Asp-Ser-Pro-Cys

Citations

For This Compound
173
Citations
MD Pierschbacher, E Ruoslahti - Journal of Biological Chemistry, 1987 - ASBMB
… Based on these results, we chose the heptapeptide Gly-ArgGly-Asp-Ser-Pro-Cys as the prototype peptide for this study. The first 6 residues in this peptide come form the fibronectin cell …
Number of citations: 910 www.jbc.org
T Yamada, A Uyeda, A Kidera, M Kikuchi - Biochemistry, 1994 - ACS Publications
Revised Manuscript Received July 25, 1994® abstract: To examine the effect of a conformational constraint introduced into the Arg-Gly-Asp (RGD) sequence on cell adhesion activity, …
Number of citations: 34 pubs.acs.org
MA Horton, EL Dorey, SA Nesbitt… - Journal of Bone and …, 1993 - Wiley Online Library
This study details the investigation of induction of retractile shape change in the osteoclast through inhibition of adhesion between osteoclasts and matrix with (1) peptide analogs …
Number of citations: 98 asbmr.onlinelibrary.wiley.com
SJ Xiao, M Textor, ND Spencer, H Sigrist - Langmuir, 1998 - ACS Publications
… The present paper extends the studies to the binding of H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH (GRGDSPC) as well as the use of a variety of surface functionalization and characterization …
Number of citations: 417 pubs.acs.org
DA Cheresh - Proceedings of the National Academy of …, 1987 - National Acad Sciences
… with appropriate adhesive protein [10-20 ,ug/ml in phosphate-buffered saline (PBS: 0.15 M NaCl/0.01 M phosphate, pH 7.2)] or with covalently coupled Gly-Arg-GlyAsp-Ser-Pro-Cys …
Number of citations: 780 www.pnas.org
W AnthonyáThomas - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
High-field 1H NMR techniques in DMSO solution, augmented by a comparison with calculated conformations based on cyclo(-Ala-Gly-Ala-Ala-Ala-), and restrained molecular dynamics …
Number of citations: 12 pubs.rsc.org
M Ginsberg, MD Pierschbacher, E Ruoslahti… - Journal of Biological …, 1985 - Elsevier
… , and 4) Platelet Fibronectin Binding Site 3935 TABLE IV Effect of peptide structural modification on inhibition of Fn binding Peptide Approximate IDm" W Gly-Arg-Gly-Asp-Ser-Pro-Cys …
Number of citations: 281 www.sciencedirect.com
DA Cheresh, RC Spiro - Journal of Biological Chemistry, 1987 - Elsevier
… 7 0 , pretreatment of all three M21 cell line variants with mAb LM609 abolishes cell attachment to Gly-Arg-Gly-Asp-Ser-Pro-Cys. This effect is not observed when cells are allowed to …
Number of citations: 715 www.sciencedirect.com
H Katow - Development, growth & differentiation, 1987 - Wiley Online Library
… The binding of fibronectin to the cell surface was inhibited by addition of larger synthetic peptides, Gly‐Arg‐Gly‐Asp‐Ser‐Pro‐Cys (HP) or Arg‐Gly‐Asp‐Ser‐Pro‐Ala‐Ser‐Ser‐Lys‐Pro (…
Number of citations: 23 onlinelibrary.wiley.com
DD Thomas, JB Baseman, JF Alderete - The Journal of experimental …, 1985 - rupress.org
… The synthetic heptapeptide gly-arg-gly-asp-ser-pro-cys (GRGDSPC), with the active site sequence RGDS, specifically competed with 12~I-labeled cell-binding domain acquisition by T. …
Number of citations: 56 rupress.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.